2-Chloro-5-(fluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(fluoromethyl)pyrimidine is an organic compound with the molecular formula C5H3ClFN2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(fluoromethyl)pyrimidine typically involves the chlorination and fluorination of pyrimidine derivatives. One common method involves the reaction of 2-chloro-5-methylpyrimidine with a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chlorination and fluorination processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(fluoromethyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, leading to the formation of 5-fluoro-2-amino pyrimidines.
Suzuki-Miyaura Coupling: This compound can participate in cross-coupling reactions with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and bases like potassium carbonate.
Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a boronic acid, and a base such as potassium phosphate.
Major Products Formed
Nucleophilic Substitution: The major products are 5-fluoro-2-amino pyrimidines.
Suzuki-Miyaura Coupling: The major products are biaryl compounds with various functional groups depending on the boronic acid used.
Scientific Research Applications
2-Chloro-5-(fluoromethyl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes and receptors.
Materials Science: This compound is used in the development of advanced materials, including polymers and liquid crystals.
Biological Research: It serves as a precursor for the synthesis of biologically active molecules, including antiviral and anticancer agents.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(fluoromethyl)pyrimidine in biological systems involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit kinase enzymes by binding to their active sites, thereby blocking their activity. The fluoromethyl group enhances the compound’s binding affinity and selectivity for these targets .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-fluoropyrimidine: Similar in structure but lacks the methyl group, making it less hydrophobic.
2,4-Dichloro-5-fluoropyrimidine: Contains an additional chlorine atom, which can influence its reactivity and biological activity.
Uniqueness
2-Chloro-5-(fluoromethyl)pyrimidine is unique due to the presence of both chlorine and fluoromethyl groups, which confer distinct chemical properties. The fluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable intermediate in drug design .
Biological Activity
2-Chloro-5-(fluoromethyl)pyrimidine is a pyrimidine derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Chemical Structure and Synthesis
The compound this compound has the molecular formula C5H4ClFN2 and is characterized by the presence of a chloro and a fluoromethyl group on the pyrimidine ring. Its synthesis typically involves reactions that introduce these substituents onto the pyrimidine scaffold, often using chlorination and fluorination techniques to achieve the desired functionalization.
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including this compound. For instance, compounds structurally related to this pyrimidine have shown significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a target for anti-inflammatory drugs. The IC50 values for various derivatives in inhibiting COX-2 activity were reported around 0.04μmol, comparable to celecoxib, a well-known anti-inflammatory medication .
Table 1: Inhibition of COX Enzymes by Pyrimidine Derivatives
2. Antibacterial Activity
The compound has also been investigated for its antibacterial properties. Analogues of pyrimidines have demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria. The mechanism of action often involves interference with bacterial efflux mechanisms, enhancing the compound's effectiveness against resistant strains .
3. Anticancer Potential
Pyrimidine derivatives are known for their anticancer activity as well. Research indicates that certain modifications in the pyrimidine structure can lead to enhanced cytotoxic effects against various cancer cell lines. For example, compounds similar to this compound have exhibited significant cytotoxicity in vitro, suggesting potential as anticancer agents .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of pyrimidine derivatives. The presence of electron-withdrawing groups like chloro or fluoromethyl at specific positions on the pyrimidine ring can enhance biological activity by altering electronic properties and steric factors.
Table 2: Structure-Activity Relationship Insights
Substituent | Effect on Activity | Reference |
---|---|---|
Chloro Group | Increases COX-2 selectivity | |
Fluoromethyl Group | Enhances antibacterial activity |
Case Studies
- Anti-inflammatory Study : A study evaluated several pyrimidine derivatives for their anti-inflammatory effects using carrageenan-induced paw edema models in rats. Results indicated that compounds with similar structures to this compound showed comparable efficacy to established anti-inflammatory drugs like indomethacin .
- Antibacterial Evaluation : Another study focused on the antibacterial properties of pyrimidines against MRSA strains, revealing that modifications in the pyrimidine structure significantly improved potency and reduced resistance mechanisms .
Properties
IUPAC Name |
2-chloro-5-(fluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClFN2/c6-5-8-2-4(1-7)3-9-5/h2-3H,1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDSCSUUXNQANL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)Cl)CF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.